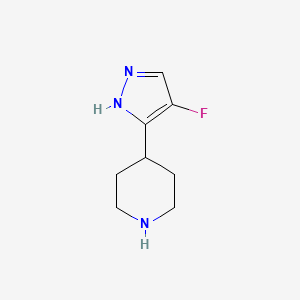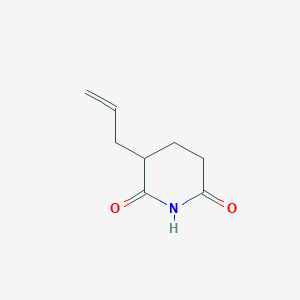![molecular formula C12H19NO2 B13504819 Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds through alkylation reactions.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar structure but lacks the ethyl group attached to the amine moiety.
2-(4-Methoxyphenyl)ethylamine: Another structurally related compound with similar reactivity and applications.
Uniqueness
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Clave InChI |
BSSQXZRKUWJQIS-UHFFFAOYSA-N |
SMILES canónico |
CCNCCOCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


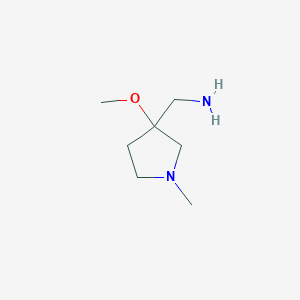
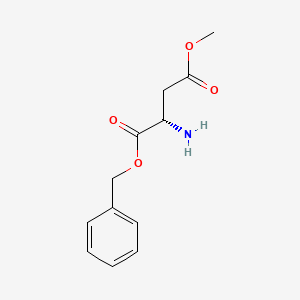
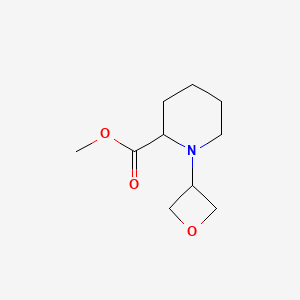
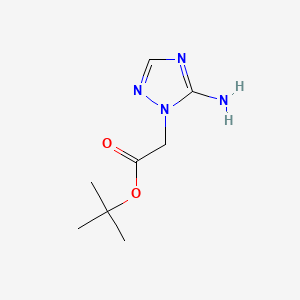
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
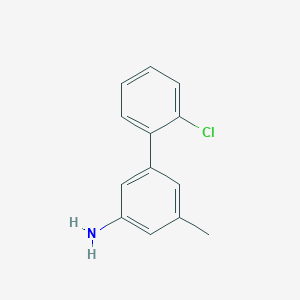

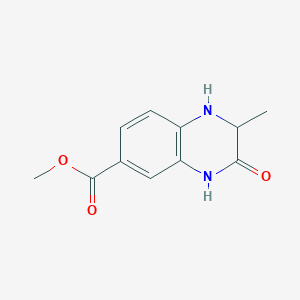
![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)


![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
